molecular formula C15H25N5O4 B2944898 5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid CAS No. 1803581-97-6

5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid

Cat. No.: B2944898
CAS No.: 1803581-97-6
M. Wt: 339.396
InChI Key: MEIRQZUCJOSWRK-UHFFFAOYSA-N
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Description

The compound 5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid features a dihydropyridazin-3-one core substituted with a 4-methylpiperazine group at the 5-position and a piperidin-3-yl group at the 2-position.

Properties

IUPAC Name

carbonic acid;5-(4-methylpiperazin-1-yl)-2-piperidin-3-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.CH2O3/c1-17-5-7-18(8-6-17)13-9-14(20)19(16-11-13)12-3-2-4-15-10-12;2-1(3)4/h9,11-12,15H,2-8,10H2,1H3;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRQZUCJOSWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)N(N=C2)C3CCCNC3.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple piperazine and piperidine moieties. The molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, and it is classified under pyridazine derivatives. Its structural complexity suggests various potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer proliferation and apoptosis. Specifically, the following mechanisms have been observed:

  • Microtubule Dynamics Inhibition : Compounds related to this class have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, derivatives have demonstrated the ability to sensitize colon cancer cells to apoptotic signals, enhancing their susceptibility to treatment .
  • Phosphodiesterase Inhibition : There is evidence suggesting that similar compounds act as selective inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in cellular signaling pathways by regulating cyclic nucleotide levels, which are crucial for cell proliferation and apoptosis .

Biological Activity Data

The biological activity of 5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one can be summarized as follows:

Activity Effect Reference
Microtubule DynamicsInduces mitotic arrest in cancer cells
PDE InhibitionReduces inflammatory responses
Cytotoxicity in Cancer CellsHigher sensitivity in cancer versus normal cells

Case Studies

  • Colon Cancer Sensitization : A study highlighted the use of similar compounds to enhance the effectiveness of chemotherapeutic agents in colon cancer models. The compound was found to significantly increase apoptotic cell death when used in conjunction with standard treatments .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of PDE inhibitors derived from this compound class. The results indicated a reduction in cytokine release from immune cells, suggesting potential applications in treating respiratory diseases such as asthma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one Carbonic Acid (CAS 1803595-23-4)

  • Molecular Formula : C₁₃H₂₀N₄O₄ | Molecular Weight : 296.32 .
  • Key Differences :
    • Replaces the 4-methylpiperazine group with a smaller, less basic azetidine (4-membered ring).
    • Reduced steric bulk may enhance solubility but lower binding affinity compared to piperazine derivatives.
    • Purity : ≥97%, certified for API intermediate use .

5-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, Carbonic Acid (CAS 1807901-51-4)

  • Structural Features : Incorporates a 3-hydroxypyrrolidine substituent (5-membered ring with a hydroxyl group).
  • Stereochemistry (3S) may influence enantioselective interactions in biological systems. Primarily used in R&D settings .

5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one (CAS 1803605-86-8)

  • Molecular Formula : C₁₃H₂₂N₄O | Molecular Weight : 250.34 .
  • Key Differences: Substituted with a methyl(isopropyl)amino group, introducing branched alkyl chains. Higher lipophilicity compared to cyclic amine derivatives, which may affect membrane permeability. Lower molecular weight suggests reduced steric hindrance.

General Trends Across Analogs

Property Target Compound (4-Methylpiperazine) Azetidine Analog 3-Hydroxypyrrolidine Analog Methyl(isopropyl)amino Analog
Ring Size 6-membered (piperazine) 4-membered 5-membered Non-cyclic
Polarity Moderate (N-methyl group) Low High (OH group) Low
Molecular Weight ~296–310 (estimated) 296.32 ~300–310 (estimated) 250.34
Applications Undisclosed (likely R&D/API) API intermediate R&D Research

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